Thalidomide-Piperazine-PEG3-NH2

PROTAC linker optimization CRBN-mediated degradation GSPT1

Thalidomide-Piperazine-PEG3-NH2 is a pre-assembled CRBN-recruiting PROTAC building block combining a thalidomide cereblon ligand, piperazine spacer, and PEG3 chain with terminal primary amine (CAS 2357113-68-7, MW 517.57 Da). Unlike multi-step in-house assembly, this defined-stoichiometry conjugate enables direct amide coupling to carboxyl-containing target ligands, reducing synthetic steps and accelerating library production. As the medium-length reference point (PEG3) in linker screening matrices, it bridges short (PEG1/PEG2) and long (PEG4–PEG8) constructs for systematic ternary complex optimization. The PEG3 chain confers a calculated LogP of -1.1, enhancing aqueous solubility for PROTACs with hydrophobic warheads. Supported by MDM2 degradation data (IC₅₀ 0.23–0.39 µM). Select when linker-length SAR and one-step conjugation are critical design requirements.

Molecular Formula C25H35N5O7
Molecular Weight 517.6 g/mol
Cat. No. B11934061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-Piperazine-PEG3-NH2
Molecular FormulaC25H35N5O7
Molecular Weight517.6 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCOCCOCCN
InChIInChI=1S/C25H35N5O7/c26-5-11-35-13-15-37-16-14-36-12-10-28-6-8-29(9-7-28)18-1-2-19-20(17-18)25(34)30(24(19)33)21-3-4-22(31)27-23(21)32/h1-2,17,21H,3-16,26H2,(H,27,31,32)
InChIKeyHRAUTCNLSOQOMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-Piperazine-PEG3-NH2 for PROTAC Procurement: Core Specifications and Functional Identity


Thalidomide-Piperazine-PEG3-NH2 (CAS: 2357113-68-7) is a synthetic E3 ligase ligand-linker conjugate designed for proteolysis-targeting chimera (PROTAC) development, incorporating a thalidomide-based cereblon (CRBN) ligand, a piperazine spacer, and a PEG3 chain terminating in a primary amine . The compound functions as an E3 ligase recruiter module, enabling covalent conjugation to target-protein ligands via standard amide coupling chemistry . With a molecular weight of 517.57 Da (C25H35N5O7), calculated LogP of -1.1, and 13 rotatable bonds, this pre-assembled building block provides defined stoichiometry and eliminates the need for multi-step linker-ligand assembly during PROTAC library synthesis .

Why Thalidomide-Piperazine-PEG3-NH2 Cannot Be Replaced by Simple PEG-Only or Alkyl Linker Conjugates


In PROTAC design, linker composition, length, and attachment chemistry are not interchangeable—minor structural variations produce non-linear and often unpredictable effects on ternary complex formation, degradation efficiency, and neosubstrate selectivity [1]. PEG linker length alone directly modulates degradation potency: in a controlled study of CRBN-recruiting Retro-2 PROTACs, PEG-2 linkers produced GSPT1 degradation with DC50 values of 310–430 nM and Dmax of 74–96%, while PEG-3 and PEG-4 linkers showed substantially reduced degradation efficacy (DC50 700 nM, Dmax 29%), demonstrating that linker length critically gates degradation capacity [2]. Furthermore, alkyl linkers versus PEG linkers exhibit fundamentally different cellular permeability and conformational behavior [3], and substituting thalidomide-based CRBN ligands with VHL ligands alters tissue expression profiles and substrate selectivity entirely [4]. Therefore, procurement decisions for PROTAC building blocks must be based on specific linker composition, attachment position, and terminal functionality—not generic E3 ligand-linker class.

Quantitative Differentiation Evidence: Thalidomide-Piperazine-PEG3-NH2 Against Key Comparators


Evidence 1: PEG3 Linker Length Positioned at the Threshold of Degradation Activity

In a direct head-to-head comparison within a single study of Retro-2-based PROTACs incorporating CRBN-recruiting thalidomide ligands, PEG linker length critically modulated GSPT1 degradation efficiency. PROTACs with PEG-2 linkers (compounds 2 and 2bis) achieved DC50 values of 430 nM and 310 nM with Dmax of 74% and 96% respectively, whereas the PEG-3 linker-containing PROTAC (compound 3) exhibited substantially attenuated activity with DC50 = 700 nM and Dmax = 29% [1]. This positions PEG3 at the functional threshold where degradation capacity begins to decline sharply relative to shorter PEG linkers, providing a tunable 'medium-length' option for balancing linker flexibility versus degradation potency in PROTAC design [2].

PROTAC linker optimization CRBN-mediated degradation GSPT1 DC50

Evidence 2: Physicochemical Differentiation from Thalidomide-Piperazine-PEG1-NH2 and PEG2-NH2 Analogs

The physicochemical profile of Thalidomide-Piperazine-PEG3-NH2 differs systematically from its PEG1 and PEG2 analogs in parameters that govern PROTAC solubility, permeability, and conformational sampling. Thalidomide-Piperazine-PEG3-NH2 has molecular weight 517.57 Da, LogP -1.1, and 13 rotatable bonds . In contrast, Thalidomide-Piperazine-PEG1-NH2 has MW 458.46 Da (calculated LogP approximately -0.3 to -0.8), and PEG2-NH2 has MW 473.52 Da with fewer rotatable bonds . The PEG3 variant provides increased aqueous solubility (more negative LogP) while maintaining sufficient rotatable bonds for conformational sampling of ternary complex geometries [1].

PROTAC linker physicochemical properties LogP rotatable bonds molecular flexibility

Evidence 3: POE-3 (PEG3 Analog) Linker Demonstrates Optimal MDM2 Degradation Versus Shorter and Longer Linkers

In a systematic linker-length optimization study of ursolic acid–thalidomide PROTACs targeting MDM2, the compound containing a POE-3 (polyoxyether-3, functionally equivalent to PEG3) linker (compound 1B) demonstrated superior antitumor activity compared to PROTACs with different linker lengths [1]. Compound 1B achieved IC50 values of 0.23–0.39 μM against A549, Huh7, and HepG2 cancer cell lines, and induced MDM2 degradation to 25% residual protein level versus control SM1 [2]. This was accompanied by 77.67% G1-phase cell cycle arrest (vs 60.37% for control) and 26.74% apoptosis induction (vs 3.35% for control) in A549 cells [3].

MDM2 degradation ursolic acid PROTAC linker optimization IC50

Evidence 4: Terminal Amine Functionality Enables Defined Stoichiometric Conjugation Versus Carboxylic Acid-Terminated Analogs

Thalidomide-Piperazine-PEG3-NH2 terminates in a primary amine, enabling direct amide bond formation with carboxylic acid-containing target-protein ligands via standard carbodiimide (EDC/DCC) or HATU/HBTU coupling chemistry . In contrast, the corresponding carboxylic acid-terminated analog Thalidomide-Piperazine-PEG3-COOH (MW 546.57 Da) requires conjugation to amine-containing ligands, representing a complementary but chemically distinct conjugation strategy . This terminal functionality difference determines which pool of target ligands can be directly conjugated without additional functional group interconversion steps.

PROTAC bioconjugation amide coupling linker functionalization chemical selectivity

Optimized Application Scenarios for Thalidomide-Piperazine-PEG3-NH2 in PROTAC Development


Scenario 1: Linker-Length Optimization Campaigns for CRBN-Based PROTACs

Use Thalidomide-Piperazine-PEG3-NH2 as the medium-length linker reference point in systematic linker-length screening matrices. Based on evidence that PEG linker length directly modulates degradation efficiency—with PEG2 achieving DC50 310–430 nM (Dmax 74–96%) and PEG3 showing attenuated DC50 700 nM (Dmax 29%) [1]—this compound enables parallel synthesis of PROTAC libraries spanning short (PEG1/PEG2), medium (PEG3), and long (PEG4–PEG8) linkers to rapidly identify optimal ternary complex geometry for a given POI–E3 ligase pair [2].

Scenario 2: Conjugation to Carboxylic Acid-Containing Target Ligands

Employ Thalidomide-Piperazine-PEG3-NH2 when the target-protein ligand of interest contains a free carboxylic acid group suitable for direct amide bond formation. The terminal primary amine enables one-step PROTAC assembly via standard carbodiimide or HATU-mediated coupling without requiring intermediate functional group interconversion . This reduces synthetic steps and improves overall PROTAC library generation throughput.

Scenario 3: PROTAC Development Requiring Enhanced Aqueous Solubility

Select Thalidomide-Piperazine-PEG3-NH2 over PEG1 and PEG2 analogs when improved aqueous solubility is a design priority. The PEG3 chain length confers calculated LogP of -1.1 (more polar than PEG1/PEG2 variants) while maintaining 13 rotatable bonds for conformational flexibility . This property is particularly valuable for PROTACs incorporating hydrophobic target-protein ligands that would otherwise exhibit poor solubility in cell-based assay media or in vivo formulation vehicles [3].

Scenario 4: MDM2-Targeted and Ursolic Acid-Derived PROTAC Development

Utilize this building block for MDM2-targeted PROTAC programs based on class-level evidence that POE-3 (PEG3-equivalent) linkers achieved optimal degradation efficiency in ursolic acid–thalidomide PROTACs (IC50 0.23–0.39 μM, 75% MDM2 degradation) [4]. This application scenario is directly supported by published linker-optimization data demonstrating superior activity for medium-length polyoxyether linkers in CRBN-recruiting PROTACs targeting the p53–MDM2 axis [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-Piperazine-PEG3-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.